molecular formula C10H11NOS B2790751 1-(Thiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine CAS No. 1598741-51-5

1-(Thiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2790751
CAS No.: 1598741-51-5
M. Wt: 193.26
InChI Key: SWEKSIWFAFSUFB-UHFFFAOYSA-N
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Description

The compound with the chemical formula “1-(Thiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine” is a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of a substituted benzene ring with a nitrogen-containing heterocycle. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, one common method involves the reaction of a substituted benzene with a nitrogen-containing heterocycle in the presence of a catalyst such as palladium on carbon, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the benzene ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a specific enzyme involved in a disease pathway, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with a similar nitrogen-containing heterocycle.

    Benzene derivatives: Compounds with a substituted benzene ring.

Uniqueness

This compound is unique due to its specific combination of a substituted benzene ring and a nitrogen-containing heterocycle. This structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEKSIWFAFSUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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